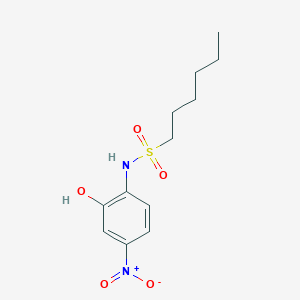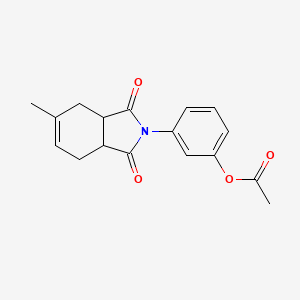![molecular formula C18H30N2O8 B3834135 N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate](/img/structure/B3834135.png)
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Descripción general
Descripción
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It is a potential therapeutic agent for various diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Mecanismo De Acción
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate inhibits the activity of JAK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which are involved in the regulation of blood cell production. The inhibition of JAK2 leads to a decrease in the production of blood cells, which is beneficial in diseases such as myeloproliferative neoplasms.
Biochemical and Physiological Effects:
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate reduces the size of tumors in animal models of cancer. N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate is its specificity for JAK2. This specificity reduces the likelihood of off-target effects, which can complicate the interpretation of experimental results. However, one limitation of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate is its relatively low potency compared to other JAK2 inhibitors. This low potency may limit its efficacy in certain experimental settings.
Direcciones Futuras
Several future directions for the study of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate can be identified. One direction is the development of more potent JAK2 inhibitors, which may have greater therapeutic potential. Another direction is the investigation of the effects of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate on other JAK family members, which may have implications for the treatment of other diseases. Additionally, the combination of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate with other therapeutic agents may be explored, as this may enhance its efficacy in certain diseases. The potential long-term effects of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate on the immune system and other physiological processes should also be investigated.
Aplicaciones Científicas De Investigación
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has been extensively studied for its therapeutic potential in various diseases, particularly myeloproliferative neoplasms. These neoplasms are characterized by the overproduction of blood cells, leading to an increased risk of blood clots, bleeding, and other complications. N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has been shown to inhibit the JAK2 enzyme, which is involved in the regulation of blood cell production. This inhibition leads to a decrease in the production of blood cells, thereby reducing the symptoms of myeloproliferative neoplasms.
Propiedades
IUPAC Name |
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2C2H2O4/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11;2*3-1(4)2(5)6/h11-15H,2-10H2,1H3;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBVABVISPMUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC3CCCCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3834068.png)
![methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3834070.png)

![4-(4-nitro-1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3834080.png)
![4,10-di-1H-tetrazol-5-yl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B3834084.png)

![N-(2-methoxy-5-methylphenyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetamide](/img/structure/B3834089.png)
![N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
![N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834109.png)
![4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834112.png)
![1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3834114.png)
![6-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]hexanoic acid](/img/structure/B3834122.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride hydrate](/img/structure/B3834142.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride](/img/structure/B3834144.png)